molecular formula C12H16O3 B14422984 (2R)-4-(Benzyloxy)-2-methylbutanoic acid CAS No. 86227-43-2

(2R)-4-(Benzyloxy)-2-methylbutanoic acid

Cat. No.: B14422984
CAS No.: 86227-43-2
M. Wt: 208.25 g/mol
InChI Key: NTXSNTMUQLZBJV-SNVBAGLBSA-N
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Description

(2R)-4-(Benzyloxy)-2-methylbutanoic acid is a chiral carboxylic acid characterized by a benzyloxy group (-OCH₂C₆H₅) at the C4 position and a methyl group (-CH₃) at the C2 position with an (R)-configuration. The compound’s structure combines a hydrophobic benzyl moiety with a polar carboxylic acid group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its stereochemistry at C2 may influence its biological activity and physicochemical properties, such as solubility and metabolic stability .

Properties

CAS No.

86227-43-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-2-methyl-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H16O3/c1-10(12(13)14)7-8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

NTXSNTMUQLZBJV-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCOCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CCOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(Benzyloxy)-2-methylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-methylbutanoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the precursor with benzyl alcohol in the presence of a strong acid catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (2R)-4-(Benzyloxy)-2-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(Benzyloxy)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-4-(Benzyloxy)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4-(Benzyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-catalyzed reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2R)-4-(Benzyloxy)-2-methylbutanoic acid with structurally related compounds, emphasizing substituent effects, stereochemistry, and functional group variations.

Enantiomeric Comparisons: (R)- vs. (S)-2-Methylbutanoic Acid Derivatives

  • Chirality and Odor: The (R)-configuration in 2-methylbutanoic acid derivatives is associated with distinct sensory properties. For example, (R)-2-methylbutanoic acid exhibits a "cheesy, sweaty" odor, while the (S)-enantiomer has a "fruity" aroma due to differential interactions with olfactory receptors . This highlights the importance of stereochemistry in biological and sensory applications.
  • Stability : Both enantiomers share similar physical properties (e.g., molecular weight, boiling point) but may differ in metabolic pathways.

Structural Analogs with Alkoxy/Ester Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(2R)-4-(Benzyloxy)-2-methylbutanoic acid C₁₂H₁₆O₃ 208.26 g/mol - Benzyloxy (C4), -CH₃ (C2, R-config) Polar carboxylic acid; moderate hydrophobicity
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid C₁₅H₂₀O₄ 264.32 g/mol - Benzyl (C2), tert-butoxy ester (C4) Enhanced steric bulk; ester group increases stability
(2R)-2-(Cbz-amino)-4-(Boc-amino)butyric acid C₁₈H₂₅N₂O₆ 377.41 g/mol - Cbz/Boc-protected amino groups Used in peptide synthesis; improved solubility
4-[(2R)-5,7-Dihydroxy...]butanoic acid C₃₃H₃₀O₁₆ 682.59 g/mol Complex aryl/benzodioxin substituents Low solubility; potential bioactivity in natural products
  • Substituent Effects: Benzyloxy vs. tert-Butoxy: The tert-butoxy group (e.g., in ) offers greater steric protection and hydrolytic stability compared to benzyloxy, which is more reactive under acidic conditions. Amino vs. Carboxylic Acid: Amino-protected derivatives (e.g., ) are pivotal in peptide synthesis, whereas the carboxylic acid group in the target compound enhances hydrogen-bonding capacity.

Photostability and Degradation Pathways

  • Clinofibrate, a fibrate drug, degrades under UV light to form 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, a structural analog of the target compound. This photoproduct retains the 2-methylbutanoic acid backbone but incorporates a phenolic hydroxyl group, improving photostability compared to the parent drug .

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